REACTION_CXSMILES
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[Cl:1][C:2]1[C:7]([CH:8]=[N:9]O)=[C:6]([Cl:11])[N:5]=[C:4]([S:12][CH3:13])[N:3]=1.S(Cl)(Cl)=O>>[Cl:1][C:2]1[C:7]([C:8]#[N:9])=[C:6]([Cl:11])[N:5]=[C:4]([S:12][CH3:13])[N:3]=1
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Name
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Quantity
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7.2 g
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Type
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reactant
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Smiles
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ClC1=NC(=NC(=C1C=NO)Cl)SC
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Name
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|
Quantity
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29.63 g
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Type
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reactant
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Smiles
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S(=O)(Cl)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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TEMPERATURE
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Details
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to reflux for 4 hours
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Duration
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4 h
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Type
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ADDITION
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Details
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The reaction mixture was poured onto ice-water
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Type
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CUSTOM
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Details
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The precipitate of 4,6-dichloro-2-methylsulfanyl-pyrimidine-5-carbonitrile was collected
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Type
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CUSTOM
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Details
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dried (Yield=6.15 g, 92%)
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Name
|
|
Type
|
|
Smiles
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ClC1=NC(=NC(=C1C#N)Cl)SC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |